molecular formula C17H23NO3 B2425585 Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid CAS No. 37485-27-1

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2425585
CAS No.: 37485-27-1
M. Wt: 289.375
InChI Key: OMADTOUPKMVAMJ-WJYNOGRTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-4-(N-acetylaminomethyl)cyclohexane-1-carboxylic acid
  • Ethyl trans-4-(N-methylaminomethyl)cyclohexane-1-carboxylic acid

Uniqueness

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is unique due to its specific benzoylaminomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclohexane carboxylic acids. Its chemical structure includes a cyclohexane ring substituted with an ethyl ester and a benzoylaminomethyl group, which contributes to its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexane carboxylic acids, including this compound, exhibit anti-inflammatory properties . A study highlighted its ability to inhibit platelet aggregation and polynuclear leukocyte migration, suggesting potential applications in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) . The median lethal dose (LD50) for this compound was reported to be greater than 3000 mg/kg in mice, indicating low toxicity .

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit serine proteases, particularly plasmin, which plays a role in the inflammatory response. By inhibiting plasmin activity, the compound accelerates barrier recovery in epithelial tissues and reduces hyperplasia induced by injury . This mechanism is crucial for maintaining skin integrity and promoting healing.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that this compound undergoes metabolic processes typical of carboxylic acids, including hydrolysis and conjugation with glucuronic acid for excretion . The compound's lipophilicity, as indicated by its Log P values (ranging from 1.23 to 1.96), suggests good permeability across biological membranes, which is favorable for oral bioavailability .

Clinical Applications

  • Chronic Inflammatory Diseases : A case study demonstrated the efficacy of related compounds in managing chronic inflammatory diseases. Patients receiving treatment with cyclohexane carboxylic acid derivatives showed significant improvement in symptoms associated with inflammation .
  • Skin Barrier Recovery : In clinical trials involving patients with compromised skin barriers (e.g., due to eczema), topical applications of compounds similar to this compound resulted in accelerated recovery times and reduced inflammation .

Data Tables

Biological Activity Effect Reference
Anti-inflammatoryInhibits platelet aggregation
Barrier recoveryAccelerates skin healing
ToxicityLD50 > 3000 mg/kg
Pharmacokinetic Property Value Reference
Log P (octanol-water partitioning)1.48 - 1.96
MetabolismHydrolysis and glucuronidation

Properties

IUPAC Name

ethyl 4-(benzamidomethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-8-13(9-11-15)12-18-16(19)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYBPSGOLIGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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